Racemic Saturated Core vs. Chiral Unsaturated Analogs: Structural Differentiation for Synthesis Planning
The compound is a fully saturated lactone with a defined racemic (cis) ring junction configuration, distinguishing it from both the single-enantiomer Corey lactone diols and the unsaturated tetrahydro-cyclopenta[c]furan-1-one analogs that are common building blocks for prostaglandins [1]. While the enantiopure (3aR,4S,5R,6aS)-(-)-Corey lactone diol is a chiral intermediate that drives asymmetric synthesis [1], this racemic compound provides a non-chiral, saturated scaffold that is chemically more stable and can be used in synthetic pathways where stereochemical control is introduced later or is not required. The saturated nature eliminates concerns related to olefin isomerization or unwanted side reactions associated with the double bond in the tetrahydro scaffold [2].
| Evidence Dimension | Structural Scaffold and Chirality |
|---|---|
| Target Compound Data | Racemic, saturated bicyclic lactone; (3aR,6aS) configuration; 0 hydrogen bond donors; 2 hydrogen bond acceptors [2]. |
| Comparator Or Baseline | (-)-Corey lactone diol: Single enantiomer, saturated but with 2 additional chiral centers and 2 hydroxyl substituents [1]. (3aS,6aR)-tetrahydro analog: Single enantiomer, unsaturated ring with a double bond . |
| Quantified Difference | No quantitative reactivity data available for direct comparison. Differentiation is structural: 0 vs. 4 chiral centers; saturated vs. unsaturated core; racemic vs. enantiopure. |
| Conditions | Not applicable (structural comparison). |
Why This Matters
For procurement, this ensures the correct starting material is chosen for either racemic total synthesis or for SAR studies where a simple, achiral bicyclic lactone core is required for unbiased structure diversification.
- [1] Chem-Tools. (-)-Corey Lacton. Product Information. Accessed via www.chem-tools.com. View Source
- [2] PubChem. (2026). (1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one. Compound Summary for CID 11007905. National Center for Biotechnology Information. View Source
